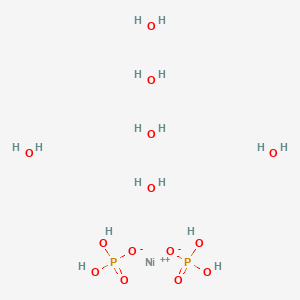
Nickel(cento) phosphinate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(cento) phosphinate hexahydrate is a coordination compound that features nickel ions coordinated with phosphinate ligands and water molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(cento) phosphinate hexahydrate can be synthesized through various methods. One common approach involves the reaction of nickel salts, such as nickel nitrate hexahydrate, with phosphinic acid or its derivatives under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using nickel salts and phosphinic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(cento) phosphinate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) phosphinate compounds, while reduction can produce nickel(I) species .
Applications De Recherche Scientifique
Nickel(cento) phosphinate hexahydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which nickel(cento) phosphinate hexahydrate exerts its effects involves coordination chemistry principles. The nickel ions in the compound can interact with various substrates, facilitating catalytic reactions. The phosphinate ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. Molecular targets and pathways involved include metal-ligand coordination and electron transfer processes .
Comparaison Avec Des Composés Similaires
Nickel(cento) phosphinate hexahydrate can be compared with other similar compounds, such as:
Nickel(II) phosphinate: Similar in structure but differs in hydration state and reactivity.
Nickel(II) phosphonate: Contains phosphonate ligands instead of phosphinate, leading to different chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which influence its reactivity and stability. This makes it particularly suitable for applications requiring precise control over catalytic activity and material properties .
Propriétés
Formule moléculaire |
H16NiO14P2 |
|---|---|
Poids moléculaire |
360.76 g/mol |
Nom IUPAC |
dihydrogen phosphate;nickel(2+);hexahydrate |
InChI |
InChI=1S/Ni.2H3O4P.6H2O/c;2*1-5(2,3)4;;;;;;/h;2*(H3,1,2,3,4);6*1H2/q+2;;;;;;;;/p-2 |
Clé InChI |
DOFILFTZFHUOSW-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


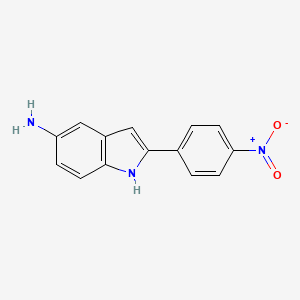
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
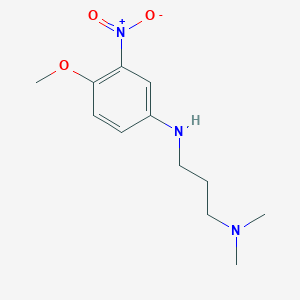

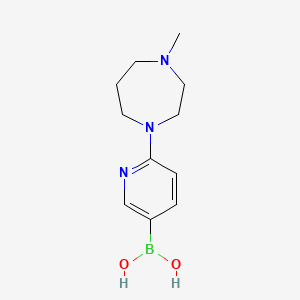
![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)

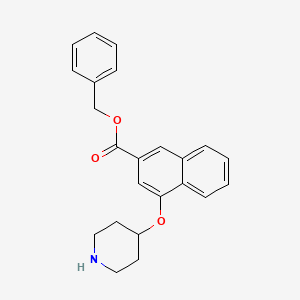

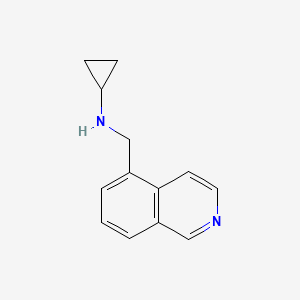
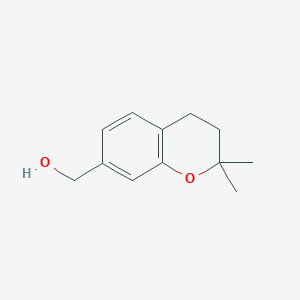

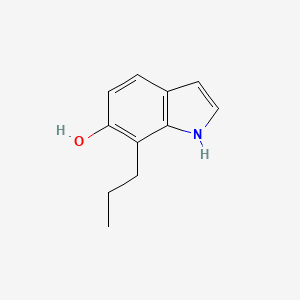
![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
